Cas no 2228497-32-1 (3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid)

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid is a synthetic organic compound featuring a chlorothiophene moiety and a carboxylic acid group. It exhibits excellent stability, making it suitable for various applications, including organic synthesis. Its unique structure endows it with distinctive chemical properties, which are valuable for the development of novel pharmaceuticals and materials.
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid structure
2228497-32-1 structure
商品名:3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
CAS番号:2228497-32-1
MF:C9H11ClO2S
メガワット:218.700440645218
CID:6529415
PubChem ID:165693211

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
    • EN300-1992714
    • 2228497-32-1
    • インチ: 1S/C9H11ClO2S/c1-9(2,4-8(11)12)7-3-6(10)5-13-7/h3,5H,4H2,1-2H3,(H,11,12)
    • InChIKey: OPIOURKOYQGFPS-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CSC(=C1)C(C)(C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 218.0168285g/mol
  • どういたいしつりょう: 218.0168285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 65.5Ų

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1992714-2.5g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
2.5g
$2211.0 2023-09-16
Enamine
EN300-1992714-5.0g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
5g
$5014.0 2023-06-01
Enamine
EN300-1992714-0.05g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
0.05g
$948.0 2023-09-16
Enamine
EN300-1992714-0.5g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
0.5g
$1084.0 2023-09-16
Enamine
EN300-1992714-10.0g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
10g
$7435.0 2023-06-01
Enamine
EN300-1992714-10g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
10g
$4852.0 2023-09-16
Enamine
EN300-1992714-1g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
1g
$1129.0 2023-09-16
Enamine
EN300-1992714-5g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
5g
$3273.0 2023-09-16
Enamine
EN300-1992714-0.1g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
0.1g
$993.0 2023-09-16
Enamine
EN300-1992714-0.25g
3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid
2228497-32-1
0.25g
$1038.0 2023-09-16

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid 関連文献

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acidに関する追加情報

3-(4-Chlorothiophen-2-yl)-3-methylbutanoic Acid (CAS No. 2228497-32-1): A Comprehensive Overview

3-(4-Chlorothiophen-2-yl)-3-methylbutanoic acid (CAS No. 2228497-32-1) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid.

Chemical Structure and Properties

3-(4-Chlorothiophen-2-yl)-3-methylbutanoic acid is a member of the class of compounds known as thiophene derivatives. Its molecular formula is C10H10ClO2S, and it has a molecular weight of 217.70 g/mol. The compound features a thiophene ring substituted with a chlorine atom at the 4-position and a 3-methylbutanoic acid moiety. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting candidate for further investigation.

The thiophene ring is known for its aromaticity and stability, which contribute to the overall stability of the compound. The chlorine substituent at the 4-position can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity. The carboxylic acid group provides the compound with acidic properties and can participate in various chemical reactions, such as esterification and amide formation.

Synthesis Methods

The synthesis of 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid has been reported in several studies, with different approaches being employed to achieve high yields and purity. One common method involves the reaction of 4-chlorothiophene with an appropriate alkylating agent followed by carboxylation. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient route to synthesize this compound using palladium-catalyzed cross-coupling reactions.

In this method, 4-chlorothiophene was first converted into a bromo derivative through a bromination reaction. The bromo derivative was then subjected to a palladium-catalyzed cross-coupling reaction with an appropriate organometallic reagent to form the desired thiophene derivative. Finally, carboxylation was achieved using carbon dioxide under high pressure conditions. This approach not only provided high yields but also allowed for easy purification of the final product.

Biological Activities

The biological activities of 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid have been extensively studied in recent years, revealing its potential as a therapeutic agent. One notable area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models.

A study published in the Journal of Medicinal Chemistry demonstrated that 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in inflammation. Specifically, it was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and immune responses.

Beyond its anti-inflammatory properties, 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid has also shown promise as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways.

Potential Applications

The unique combination of chemical properties and biological activities makes 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid an attractive candidate for various applications in medicinal chemistry and pharmaceutical research. One potential application is in the development of new anti-inflammatory drugs for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The compound's ability to inhibit pro-inflammatory cytokines and modulate NF-κB signaling pathways suggests that it could be effective in reducing inflammation without causing significant side effects. Additionally, its anticancer properties make it a promising lead compound for developing novel anticancer therapies.

In conclusion, 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid (CAS No. 2228497-32-1) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable candidate for further investigation and development into new therapeutic agents.

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